2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The tetrahydroisoquinoline structure is also significant in medicinal chemistry due to its presence in various alkaloids and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline ring can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: The tetrahydroisoquinoline ring can be reduced to form dihydroisoquinoline derivatives.
Substitution: Both the indole and tetrahydroisoquinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Indole-3-carboxylic acid
Reduction: Dihydroisoquinoline derivatives
Substitution: Halogenated indole and tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the tetrahydroisoquinoline structure.
Tetrahydroisoquinoline derivatives: Share the tetrahydroisoquinoline moiety but lack the indole structure.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C20H20N2O/c1-15-12-17-7-4-5-9-19(17)22(15)14-20(23)21-11-10-16-6-2-3-8-18(16)13-21/h2-9,12H,10-11,13-14H2,1H3 |
InChI Key |
RFYBQCOBRXJQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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